molecular formula C14H9ClFN3O2S B2727692 N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-61-4

N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2727692
CAS No.: 851945-61-4
M. Wt: 337.75
InChI Key: MEKNAQUFBKLBCA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 3-methyl group at position 3, a 5-oxo group, and a carboxamide moiety linked to a 3-chloro-4-fluorophenyl ring.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-8-2-3-11(16)10(15)4-8/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKNAQUFBKLBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potentials based on various research findings.

Chemical Structure and Properties

The compound belongs to the thiazole-pyrimidine class of heterocycles, which are known for their diverse biological activities. The molecular formula is C12H10ClF N4O2S, and its structure can be represented as follows:

N 3 chloro 4 fluorophenyl 3 methyl 5 oxo 5H thiazolo 3 2 a pyrimidine 6 carboxamide\text{N 3 chloro 4 fluorophenyl 3 methyl 5 oxo 5H thiazolo 3 2 a pyrimidine 6 carboxamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include readily available thiazole and pyrimidine derivatives. Various reaction conditions such as temperature, solvents, and catalysts are optimized to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole rings have shown activity against various bacterial strains including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundB. subtilis31.25 µg/mL

Antitumor Activity

Studies have highlighted the antitumor potential of thiazole-containing compounds. For example, a related thiazole derivative demonstrated significant cytotoxic effects against human cancer cell lines, including HeLa cells . The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like chlorine enhances the antiproliferative activity.

Case Study: Antitumor Efficacy
A study conducted by Sayed et al. (2019) synthesized novel thiazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain analogues exhibited IC50 values significantly lower than standard chemotherapeutics .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial growth or cancer cell proliferation.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Signal Transduction Pathways : It may interfere with signaling pathways that regulate cell division and apoptosis.

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are essential for evaluating its drug-likeness:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Distribution : The compound shows a favorable distribution profile in tissues.
  • Metabolism : It is metabolized primarily in the liver, with potential for active metabolites.
  • Excretion : Renal excretion is the primary route for elimination.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects on physicochemical and pharmacological properties.

Core Structure Analogues

N,N’-(Disulfanediylbis(ethane-2,1-diyl))bis(5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) (Di-S54)

  • Structural Differences : Di-S54 shares the thiazolo[3,2-a]pyrimidine-6-carboxamide core but is dimerized via a disulfide bridge.

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

  • Substituent Analysis: 4-Methoxyphenyl at position 5: Enhances solubility via electron-donating effects but may reduce electrophilicity at the aromatic ring.
  • Activity Implications : Reduced halogen content may decrease target binding in hydrophobic pockets but improve oral bioavailability .

5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

  • Substituent Analysis :
    • 4-Trifluoromethoxy group : A strong electron-withdrawing substituent, increasing metabolic stability but reducing solubility compared to the 3-chloro-4-fluorophenyl group.
  • Spatial Effects : The para-substituted trifluoromethoxy group may sterically hinder interactions compared to the meta-chloro and para-fluoro arrangement in the target compound .
Carboxamide Derivatives with Varied Cores

Furo[2,3-b]pyridine Carboxamides ()

  • Core Structure : Furopyridine instead of thiazolopyrimidine.
  • Substituent Comparison: 4-Fluorophenyl (): Demonstrates the importance of halogen placement; para-fluoro may optimize π-π stacking versus the meta-chloro/para-fluoro combination in the target compound. Trifluoroethylamino group (): Introduces fluoroalkyl chains, which may enhance blood-brain barrier penetration compared to aryl halogens .

Tetrahydropyrimidine Derivatives ()

  • Core Structure : 2-Thioxo-1,2,3,4-tetrahydropyrimidine.
  • However, the thioxo group may introduce hydrogen-bonding capabilities absent in the target compound’s 5-oxo group .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , where POCl3-mediated cyclization is used for heterocycle formation .
  • Hydrogen Bonding : The 5-oxo group in the thiazolopyrimidine core may participate in hydrogen-bonding networks, as seen in Etter’s graph set analysis (), enhancing crystallinity or target recognition .
  • Halogen Effects : The 3-chloro-4-fluorophenyl group optimizes a balance between electron-withdrawing effects (enhancing stability) and steric bulk (avoiding excessive hindrance) compared to analogues with single halogens or trifluoromethoxy groups .

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